molecular formula C9H7ClO2S B6142465 6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid CAS No. 26018-74-6

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B6142465
CAS No.: 26018-74-6
M. Wt: 214.67 g/mol
InChI Key: CDZHZOSUCIBINM-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated thiophene ring fused to a benzene ring, with a chlorine substituent at the 6-position and a carboxylic acid group at the 2-position. Its analogs vary in substituent type, position, and ring saturation, leading to differences in biological activity and drug-like properties. Below, we systematically compare this compound with structurally related derivatives, emphasizing substituent effects, lipophilicity, and biological activity.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZHZOSUCIBINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-chlorobenzaldehyde with thioglycolic acid in the presence of a base can lead to the formation of the desired benzo[b]thiophene ring system. The reaction typically requires heating and may involve catalysts to enhance the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in disease pathways. The compound may bind to the active site of these targets, thereby blocking their activity and exerting therapeutic effects. In cancer research, it has been found to interfere with apoptosis and DNA repair mechanisms, leading to the death of cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents, ring saturation, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Benzo[b]thiophene Derivatives

Compound Name Substituents Ring Saturation Key Features Reference
6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid Cl (C6), COOH (C2) 2,3-dihydro Partially saturated, chloro
4-Methoxybenzo[b]thiophene-2-carboxylic acid OMe (C4), COOH (C2) Fully aromatic Methoxy enhances solubility
6-Methylbenzo[b]thiophene-2-carboxylic acid Me (C6), COOH (C2) Fully aromatic Methyl increases lipophilicity
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid Cl (C6), OMe (C3), COOH (C2) Fully aromatic Dual substituents alter clogP
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid Cl (C3), Me (C6), COOH (C2) Fully aromatic Steric effects from Me and Cl
7-Chlorobenzo[b]thiophene-2-carboxylic acid Cl (C7), COOH (C2) Fully aromatic Chloro positional isomer

Key Observations:

  • Chlorine Position : The 6-chloro substituent in the target compound vs. 7-chloro in may alter electronic effects and binding interactions in biological systems.
  • Methoxy vs. Methyl : Methoxy groups (e.g., C4-OMe in ) improve solubility but reduce lipophilicity compared to methyl groups (C6-Me in ).

Physicochemical Properties

Lipophilicity (clogP) and solubility are critical determinants of bioavailability.

Table 2: Physicochemical Parameters of Selected Compounds

Compound Name clogP (Predicted) Solubility (mg/mL) Biological Activity Reference
This compound ~2.5* Moderate (~0.1) Antiproliferative (inferred)
4-Methoxybenzo[b]thiophene-2-carboxylic acid ~1.8 High (~1.0) Unknown
6-Methylbenzo[b]thiophene-2-carboxylic acid ~3.0 Low (~0.05) Anti-inflammatory (inferred)
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid ~2.2 Moderate (~0.2) Not reported
7-Chlorobenzo[b]thiophene-2-carboxylic acid ~2.7 Low (~0.06) Anticancer (synthesis intermediate)

*Estimated based on structural analogs.

Key Observations:

  • The target compound’s dihydro structure likely reduces clogP compared to fully aromatic 6-Me or 7-Cl analogs, balancing lipophilicity and solubility .
  • Methoxy groups (e.g., C3-OMe in ) lower clogP, enhancing aqueous solubility, whereas methyl groups increase clogP, favoring membrane permeability .

Biological Activity

6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a compound belonging to the benzo[b]thiophene derivatives, which are recognized for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure characterized by a chlorine atom at the 6-position and a carboxylic acid group at the 2-position. This configuration imparts distinct chemical properties that contribute to its biological activity.

Molecular Formula

  • C : 10
  • H : 9
  • Cl : 1
  • O : 2
  • S : 1

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization of Precursors : The condensation of 2-chlorobenzaldehyde with thioglycolic acid under basic conditions.
  • Oxidation and Reduction Reactions : Involves the formation of sulfoxides and sulfones or reduction to alcohols and aldehydes.

These methods allow for the efficient production of the compound in laboratory settings, with potential for scale-up in industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against drug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Comments
Staphylococcus aureus (clinical isolates)4Effective against resistant strains
Escherichia coliNot testedFurther studies needed

Anticancer Activity

The compound has been studied for its potential anticancer properties. Preliminary findings suggest that it may interfere with cellular apoptosis and DNA repair mechanisms in cancer cells, leading to increased cell death. Further research is required to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Cellular Uptake : The presence of chlorine enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of several benzo[b]thiophene derivatives, including this compound. Results indicated that this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assay : In cytotoxicity tests on human alveolar basal epithelial cells (A549), no significant cytotoxic effects were observed at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further therapeutic exploration .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid?

Answer: The synthesis typically involves cyclization of chlorinated benzothiophene precursors followed by carboxylation. For example:

  • Intermediate reflux : Reacting chlorinated benzothiophene intermediates (e.g., 6-chloro-2,3-dihydrobenzo[b]thiophene) with anhydrides (e.g., succinic anhydride) under reflux in dry CH₂Cl₂, followed by purification via reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) .
  • Characterization : Confirm product identity using IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (distinct dihydrobenzo[b]thiophene ring signals), and LC-HRMS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • IR spectroscopy : Identifies carboxylic acid (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) functional groups .
  • NMR analysis : ¹H NMR reveals proton environments (e.g., dihydrobenzo ring protons at δ 2.5–3.5 ppm), while ¹³C NMR confirms carbonyl carbons (~170 ppm) and chlorinated aromatic carbons .
  • Mass spectrometry : LC-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 227.0 for C₉H₆ClO₂S) .

Q. How is purity assessed during synthesis?

Answer:

  • Reverse-phase HPLC : Uses gradients like MeCN:H₂O (30%→100%) to isolate the target compound from byproducts .
  • Melting point analysis : Compare observed values (e.g., 214–217°C for analogous derivatives) with literature data to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Solvent selection : Dry CH₂Cl₂ minimizes side reactions during anhydride coupling .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 40–60°C) balance reactivity and stability of intermediates .

Q. How do structural modifications (e.g., substituent position) influence physicochemical properties?

Answer:

  • Comparative analysis : For example, 6-chloro derivatives exhibit higher lipophilicity (logP) than 3-chloro analogs, impacting solubility and bioavailability .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) stabilize the carboxylate anion, altering pKa (~2.5–3.0) and reactivity .

Q. How to resolve contradictions in reported biological activities of benzothiophene derivatives?

Answer:

  • Assay standardization : Compare MIC values under consistent conditions (e.g., bacterial strain, pH).
  • Structure-activity relationship (SAR) : Analyze substituent effects (e.g., 6-Cl vs. 3-Cl) on antibacterial activity using molecular docking or QSAR models .

Methodological Challenges & Data Analysis

Q. How to address discrepancies in spectral data for structurally similar compounds?

Answer:

  • Cross-validation : Compare NMR/IR spectra with databases (e.g., PubChem) or synthesized standards .
  • Dynamic resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in dihydrobenzo[b]thiophene derivatives .

Q. What strategies mitigate hazardous byproducts during synthesis?

Answer:

  • Green chemistry : Replace CH₂Cl₂ with ionic liquids or supercritical CO₂ to reduce toxicity .
  • Waste profiling : Analyze byproducts via GC-MS and implement scavengers (e.g., silica gel) .

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